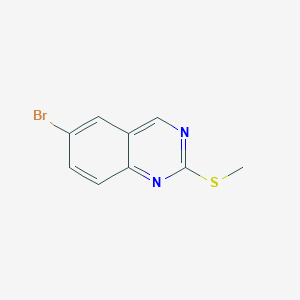

6-Bromo-2-(methylsulfanyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-methylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDQRDTNWMJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 6-Bromo-2-(methylsulfanyl)quinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position, as seen in this compound, offers a unique combination of features for further chemical exploration and drug design. The presence of the bromine atom can enhance binding affinities and introduce a potential site for further synthetic modifications, while the methylsulfanyl group can be a key pharmacophoric element or a precursor for other functional groups.

This technical guide provides a comprehensive overview of this compound, Chemical Abstracts Service (CAS) number 1086385-16-1 , covering its physicochemical properties, a detailed synthesis protocol, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1086385-16-1 | [6] |

| Molecular Formula | C₉H₇BrN₂S | [7] |

| Molecular Weight | 255.13 g/mol | [7] |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically >95% | [6] |

| Storage | Room temperature | [7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative method adapted from general procedures for the synthesis of 2-(alkylthio)quinazoline derivatives.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one

-

Reactants: 5-Bromoanthranilic acid and thiourea.

-

Procedure:

-

A mixture of 5-bromoanthranilic acid (1 equivalent) and thiourea (1.2 equivalents) is heated in an oil bath at 180-190°C for 30 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid is washed with a hot 10% sodium carbonate solution, followed by water, and then ethanol to remove unreacted starting materials and byproducts.

-

The crude product is recrystallized from glacial acetic acid to yield 6-bromo-2-thio-3,4-dihydroquinazolin-4-one.

-

Step 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

-

Reactants: 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one, methyl iodide, and a base (e.g., sodium hydroxide or potassium carbonate).

-

Procedure:

-

To a solution of 6-bromo-2-thio-3,4-dihydroquinazolin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 3: Chlorination to 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

-

Reactants: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one and a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).

-

Procedure:

-

A mixture of 6-bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is refluxed for 2-4 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is poured cautiously into crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to give 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline.

-

Step 4: Reduction to this compound

-

Reactants: 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline, a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation).

-

Procedure (using Zinc/Acetic Acid):

-

To a solution of 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline (1 equivalent) in glacial acetic acid, add zinc dust (2-3 equivalents) portion-wise.

-

The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered to remove excess zinc.

-

The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Safety and Toxicological Profile

To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [6]As with any novel chemical entity, appropriate safety precautions should be taken during handling and experimentation. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier and to perform a thorough risk assessment before use. General hazards associated with related quinoline and quinazoline derivatives may include skin and eye irritation, and potential harm if swallowed or inhaled. [8][9][10]

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its strategic substitution pattern provides multiple avenues for synthetic modification, allowing for the generation of diverse chemical libraries for biological screening. While the primary focus of research on related compounds has been in the area of oncology, the broad spectrum of activities associated with the quinazoline scaffold suggests that derivatives of this compound may also find applications in the treatment of inflammatory, infectious, and other diseases.

Future research should focus on the development of efficient and scalable synthetic routes to this compound and its analogues. Comprehensive biological evaluation of these compounds against a wide range of therapeutic targets is warranted to fully explore their medicinal potential. Furthermore, detailed toxicological studies will be crucial to assess the safety profile of any lead candidates that emerge from these investigations. The continued exploration of the chemical space around this promising scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750034, 6-Bromo-quinazoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Teaje, S. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research, 1(5), 1-7.

-

ResearchGate. (n.d.). Synthesis of 6-bromo quinazoline-2-thiol. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one. Retrieved from [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trials, 2(2).

- (2012). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 331-335.

-

MDPI. (n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d]t[6][11][8]riazol-5-yl)quinolin-4-amine. Retrieved from [Link]

- Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry.

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2).

- Hassani, M., Emami, L., Zare, F., Mardaneh, P., Saeedi, M., Khabnadideh, S., & Sadeghian, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.

- Kumar, A., Singh, P., & Kumar, D. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4998.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 19.

- Zhang, H., Wang, W., & Li, Y. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95.

- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Bassam, B. A. (2009). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(4), 375-385.

Sources

- 1. scispace.com [scispace.com]

- 2. mediresonline.org [mediresonline.org]

- 3. researchgate.net [researchgate.net]

- 4. mediresonline.org [mediresonline.org]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. This compound [myskinrecipes.com]

- 8. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Bromo-quinazoline | C8H5BrN2 | CID 17750034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 6-Bromo-2-(methylsulfanyl)quinazoline

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(methylsulfanyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to not only present the known data but also to provide the underlying scientific rationale and robust experimental methodologies required for its validation and application in a research setting. Understanding these fundamental properties is critical for predicting a compound's behavior, from reaction kinetics in synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.

Section 1: Molecular Identity and Structural Attributes

This compound (CAS No. 1086385-16-1) is a substituted quinazoline, a class of compounds known for a wide spectrum of biological activities.[1] The presence of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position provides specific steric and electronic features that are pivotal for its reactivity and interaction with biological targets.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Core Molecular Data

A summary of the fundamental molecular properties is essential for all subsequent calculations and experimental designs.

| Property | Value | Source |

| CAS Number | 1086385-16-1 | [3] |

| Molecular Formula | C₉H₇BrN₂S | [2][3] |

| Molecular Weight | 255.13 g/mol | [2][3] |

| SMILES | CSC1=NC2=CC=C(Br)C=C2C=N1 | [3] |

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and helping to prioritize candidates in a drug discovery pipeline.[4] These values are predicted and should always be confirmed experimentally.

| Property | Predicted Value | Significance in Drug Discovery | Source |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Influences membrane permeability and oral bioavailability. A TPSA < 140 Ų is generally favorable. | [3] |

| LogP (Octanol/Water Partition Coeff.) | 3.1142 | Measures lipophilicity, affecting solubility, permeability, and metabolism. Values between 1-3 are often targeted. | [3] |

| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to biological targets. | [3] |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. | [3] |

| Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. Fewer rotatable bonds (<10) is generally preferred. | [3] |

Section 2: Physical and Spectroscopic Characterization

While specific experimental data for this exact compound is limited in publicly available literature, we can infer its likely properties from closely related analogs and establish a framework for its empirical analysis.

Physical State and Solubility

Based on the analysis of similar 6-bromo-quinazoline derivatives, which are typically crystalline solids at room temperature, this compound is expected to be a solid.[5][6] Its predicted LogP of 3.11 suggests it will have low aqueous solubility but good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.

| Property | Expected/Predicted Value | Rationale/Significance |

| Physical State | Solid | Consistent with related quinazoline structures.[5] |

| Melting Point | Not available (requires experimental determination) | A sharp melting point is a key indicator of purity.[7] |

| Aqueous Solubility | Low | The hydrophobic quinazoline core and high LogP predict poor solubility in water. |

| pKa | -0.15 ± 0.30 (Predicted for a related chloro-analog) | The quinazoline nitrogens are weakly basic; this value predicts the compound will be neutral at physiological pH.[8] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical identity and purity of the compound after synthesis.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Protons on the quinazoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons of the methylsulfanyl group will appear as a singlet in the upfield region (likely δ 2.5-3.0 ppm). The coupling patterns of the aromatic protons will confirm the 6-bromo substitution pattern.

-

¹³C-NMR : The spectrum will show 9 distinct carbon signals. The carbon attached to the bromine will be influenced by the halogen's electronic effects. The chemical shifts will be consistent with the aromatic and heteroaromatic nature of the ring system.

-

-

Mass Spectrometry (MS) :

-

The mass spectrum will provide the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, there will be two major peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10] This pattern is a definitive confirmation of a monobrominated compound.

-

Section 3: Protocols for Experimental Characterization

The following protocols describe standardized methods for determining the key .

Workflow for Physicochemical Profiling

Caption: Standard workflow for the physicochemical characterization of a new chemical entity.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. Impurities typically depress and broaden the melting range.[7]

Methodology:

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzoic acid, caffeine) with known melting points.

-

Sample Preparation: Place a small amount (2-3 mg) of the dry, crystalline this compound into a capillary tube, sealed at one end. Tap gently to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point.

-

Fine Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure compound, this range should be narrow (< 2 °C).

Protocol: Aqueous Solubility (Shake-Flask Method)

Causality: The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility, which is crucial for predicting oral absorption and designing formulations.[11] Using a buffer at pH 7.4 mimics physiological conditions.

Methodology:

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a glass vial. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile) and determine the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported in units such as µg/mL or µM.

Protocol: LogP Determination (Shake-Flask Method)

Causality: This method directly measures the partitioning of a compound between an aqueous and a lipophilic phase (n-octanol), providing the most reliable measure of lipophilicity.[11]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the aqueous phase buffered to a specific pH if determining LogD.

-

Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol). Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and water.

-

Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Sample each layer and determine the compound's concentration in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_aq).

Conclusion

This compound is a valuable scaffold in modern chemical research. While comprehensive experimental data is still emerging, its properties can be reliably predicted based on computational models and the behavior of structurally similar molecules. The true utility of this compound for researchers and drug developers, however, lies in its empirical characterization. The protocols outlined in this guide provide a robust framework for obtaining the precise physicochemical data needed to make informed decisions, whether in optimizing a synthetic route or advancing a potential drug candidate through the development pipeline.

References

- Emami, S. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(125).

- Department of Chemistry, University of Wisconsin-Madison. (n.d.). Experiment 1 — Properties of Organic Compounds.

- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books - The Royal Society of Chemistry.

- Grulke, C. M., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH).

- Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- SpectraBase. (n.d.). 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one.

- PubChem. (n.d.). 6-Bromo-quinazoline. National Institutes of Health (NIH).

- Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-methylquinoline 97%.

- ChemicalBook. (n.d.). QUINAZOLINE, 6-BROMO-4-CHLORO-2-(METHYLTHIO)-.

- MySkinRecipes. (n.d.). This compound.

- Chemical Synthesis Database. (2025). 6-bromo-2-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile.

- Teaje, S. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- Emami, S. et al. (2024). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.

- Unknown. (n.d.). Synthesis of 6-bromo quinazoline-2-thiol. ResearchGate.

- CymitQuimica. (n.d.). QUINAZOLINE, 6-BROMO-4-CHLORO-2-(METHYLTHIO)-.

- Benchchem. (2025). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

-

MDPI. (n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d][5][11][12]triazol-5-yl)quinolin-4-amine. Available at:

- ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR.

- Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry.

- Echemi. (n.d.). 6-Bromo-2-(Methylthio)-4(3H)-quinazolinone.

- ChemScene. (n.d.). This compound.

- LabSolutions. (n.d.). 6-Bromo-2-(N-methylamino)quinazoline.

- PubChem. (n.d.). 6-bromo-N-methylquinazolin-2-amine. National Institutes of Health (NIH).

- Pan, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. QUINAZOLINE, 6-BROMO-4-CHLORO-2-(METHYLTHIO)- | 1003043-76-2 [amp.chemicalbook.com]

- 9. mediresonline.org [mediresonline.org]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. amherst.edu [amherst.edu]

An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 6-Bromo-2-(methylsulfanyl)quinazoline, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, synthetic methodologies, and its emerging role in the development of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a heterocyclic aromatic compound built upon a quinazoline scaffold. This core is characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring.

Molecular Structure and Weight

The definitive structure of this compound is illustrated below. Key features include a bromine atom substituted at the 6-position of the quinazoline ring and a methylsulfanyl (-SCH3) group attached to the 2-position.

Molecular Formula: C₉H₇BrN₂S[1]

Molecular Weight: 255.13 g/mol [1]

CAS Number: 1086385-16-1

The presence of the bromine atom and the sulfur-containing methylsulfanyl group are pivotal to the molecule's chemical reactivity and biological activity, offering sites for further chemical modification and interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂S | [1] |

| Molecular Weight | 255.13 g/mol | [1] |

| CAS Number | 1086385-16-1 | |

| Appearance | Expected to be a solid at room temperature | General chemical knowledge |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General chemical knowledge |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the construction of the quinazoline ring system and subsequent functionalization. A plausible and commonly employed synthetic route is outlined below.

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a representative, generalized procedure based on the synthesis of analogous 6-bromo-quinazoline derivatives.[2][3] Researchers should optimize these conditions for specific laboratory settings.

Step 1: Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

-

To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate).

-

Acidify the mixture with a strong acid (e.g., hydrochloric acid) and heat under reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum.

Step 2: Synthesis of 6-Bromo-4-chloro-2-mercaptoquinazoline

-

Treat 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

-

Heat the mixture under reflux for several hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

-

Dissolve the crude 6-Bromo-4-chloro-2-mercaptoquinazoline in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base (e.g., potassium carbonate) to the solution.

-

Introduce a methylating agent, such as methyl iodide, to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Structural Elucidation and Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring and the singlet for the methyl protons of the methylsulfanyl group. The aromatic region will display a characteristic splitting pattern influenced by the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for all nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the bromine and the carbons of the pyrimidine ring showing characteristic resonances.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 255.13 g/mol . A characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M+2 peaks) will be a key diagnostic feature.

Applications in Drug Discovery and Development

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position of the quinazoline ring in this compound creates a molecule with significant potential for drug development.

Kinase Inhibition

Quinazoline derivatives are well-known inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer. The 6-bromo substituent can enhance the binding affinity of the molecule to the ATP-binding pocket of kinases.[2]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 6-bromo-quinazoline derivatives against various cancer cell lines.[2] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them promising candidates for the development of new anticancer agents.[2]

Caption: A simplified schematic of the potential mechanism of action for this compound as a kinase inhibitor.

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile molecule with significant potential in the field of drug discovery. Its unique structural features make it an attractive scaffold for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. Further investigation into the synthesis of a broader range of derivatives and comprehensive biological evaluation will be crucial in unlocking the full therapeutic potential of this promising class of compounds. The development of more efficient and scalable synthetic routes will also be instrumental in advancing these molecules from the laboratory to clinical applications.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Retrieved from [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Bromo-2-(methylsulfanyl)quinazoline in Organic Solvents

Introduction

In the landscape of modern drug discovery and materials science, quinazoline derivatives represent a privileged scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] 6-Bromo-2-(methylsulfanyl)quinazoline is a heterocyclic compound that, while not extensively characterized in public literature, holds potential as a key intermediate in the synthesis of more complex, biologically active molecules.[4][5]

The successful application of any compound in a laboratory or industrial setting—be it for reaction, purification, formulation, or screening—is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these is solubility. The ability to dissolve a compound in a suitable solvent is paramount for achieving homogenous reaction conditions, enabling purification by recrystallization, and preparing stock solutions for biological assays.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. In the absence of extensive published solubility data for this specific molecule, this document provides a robust framework for predicting, experimentally determining, and understanding its solubility profile in common organic solvents. We will delve into the theoretical underpinnings of solubility based on the compound's molecular structure, provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and discuss the key factors that influence this critical property.

Physicochemical Properties and Solubility Prediction

A molecule's solubility is governed by its structure and the resulting intermolecular forces it can form with a solvent. The adage "like dissolves like" remains a powerful guiding principle in predicting solubility.[6][7][8]

Molecular Structure Analysis:

-

Compound Name: this compound

-

Molecular Formula: C9H7BrN2S[9]

-

Molecular Weight: 255.13 g/mol [9]

-

Structure: The molecule consists of a bicyclic quinazoline core, which is a fusion of a benzene ring and a pyrimidine ring. A bromine atom is substituted at the 6-position, and a methylsulfanyl (-SCH3) group is at the 2-position.

Analysis of Functional Groups and Polarity:

-

Quinazoline Core: The quinazoline ring system, with its two nitrogen atoms, introduces polarity and potential for hydrogen bonding (as an acceptor). The aromatic nature of the rings allows for π-π stacking interactions.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecule's polarizability and molecular weight.

-

Methylsulfanyl Group (-SCH3): The sulfur atom and the methyl group contribute to the molecule's size and introduce some polar character, though less so than a hydroxyl or amino group.

Predicted Solubility Profile:

Based on this structure, this compound can be classified as a moderately polar compound.

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar quinazoline core.

-

-

Moderate Solubility Predicted in:

-

Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform.

-

Ketones: Such as Acetone.

-

Esters: Such as Ethyl Acetate.

-

-

Low to Sparingly Soluble Predicted in:

-

Alcohols: Such as Methanol and Ethanol. While these are polar protic solvents, the lack of a strong hydrogen bond donor on the quinazoline derivative may limit solubility compared to polar aprotic solvents. Solubility is likely to be significantly higher at elevated temperatures, making these good candidates for recrystallization.[1]

-

-

Insoluble Predicted in:

-

Nonpolar Solvents: Such as Hexane, Toluene, and Diethyl Ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.

-

Water: The molecule lacks strong hydrogen-bonding donor groups and possesses a significant hydrophobic surface area, predicting very low aqueous solubility.

-

The following diagram illustrates the relationship between the compound's structural features and its predicted solubility.

Experimental Determination of Solubility

While predictions are a valuable starting point, empirical determination is essential for accurate data. The following protocols are standard methods for assessing solubility.[6][10][11]

Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a general overview of solubility in various solvents.

Objective: To quickly classify the compound as "soluble," "partially soluble," or "insoluble" in a range of selected solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DCM, Methanol, Toluene, Ethyl Acetate, Acetone)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

-

Mixing: Vigorously stir or vortex the mixture for 60 seconds.[6]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[6]

-

-

Documentation: Record the observations for each solvent in a table.

Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)

This gravimetric method provides a precise measurement of solubility at a specific temperature.[10]

Objective: To determine the exact concentration (e.g., in mg/mL or g/L) of a saturated solution of the compound at a constant temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or flasks with secure caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Pre-weighed collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (ensure solid material will remain after saturation).

-

Add a known volume of the chosen solvent (e.g., 2.0 mL).

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe fitted with a solvent-compatible filter.

-

Dispense the filtered, saturated solution into a pre-weighed collection vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, use a vacuum desiccator.[10]

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved compound.[10]

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of solution collected (mL)

-

-

The following diagram outlines the workflow for the quantitative determination of solubility.

Data Presentation and Interpretation

Systematic recording of experimental data is crucial for comparability and analysis.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Observation at 25 °C (Soluble / Partially Soluble / Insoluble) |

| Polar Aprotic | DMSO | |

| DMF | ||

| THF | ||

| Chlorinated | Dichloromethane | |

| Ketone | Acetone | |

| Ester | Ethyl Acetate | |

| Polar Protic | Methanol | |

| Ethanol | ||

| Nonpolar | Toluene | |

| Hexane |

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| e.g., Dichloromethane | |||

| e.g., Methanol | |||

| e.g., DMSO |

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and controlling them is key to obtaining reproducible and accurate data.

-

Temperature: The solubility of solids in liquids is typically temperature-dependent. For most solids, solubility increases with temperature.[7][12] Therefore, all quantitative measurements must be performed at a constant, specified temperature.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate results.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used.

-

Equilibration Time: Reaching true thermodynamic equilibrium in the isothermal saturation method can take time. Insufficient equilibration will lead to an underestimation of the solubility.

-

pH (for aqueous solutions): While not the focus of this guide, it is critical to note that for compounds with acidic or basic functional groups, the pH of an aqueous solution would dramatically affect solubility.

Conclusion

Understanding the solubility of this compound is a foundational requirement for its effective use in research and development. While specific data for this compound is scarce in public literature, a systematic approach based on its molecular structure allows for a strong predictive framework. The "like dissolves like" principle suggests probable solubility in polar aprotic and chlorinated solvents, with limited solubility in nonpolar and protic media.[6][7]

Ultimately, these predictions must be confirmed through rigorous experimental validation. The qualitative and quantitative protocols detailed in this guide provide a reliable pathway for researchers to generate the precise solubility data required for their work. By carefully controlling experimental variables such as temperature and purity, scientists can build a robust solubility profile for this compound, enabling its seamless integration into synthetic workflows, purification schemes, and formulation development.

References

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mediresonline.org [mediresonline.org]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound [myskinrecipes.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

- 9. capotchem.com [capotchem.com]

- 10. benchchem.com [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

Spectroscopic Profile of 6-Bromo-2-(methylsulfanyl)quinazoline: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 6-Bromo-2-(methylsulfanyl)quinazoline, a key heterocyclic compound with potential applications in medicinal chemistry. The following sections detail its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Introduction to this compound

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position can significantly influence the molecule's biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is the cornerstone of synthesizing and developing novel quinazoline-based therapeutic agents, ensuring the compound's identity, purity, and structural integrity. This guide offers a detailed examination of the spectroscopic signature of this compound.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The following data is predicted based on the analysis of closely related 6-bromoquinazoline derivatives[1].

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the methylsulfanyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -S-CH ₃ |

| ~7.7 - 7.9 | Doublet of Doublets | 1H | H-7 |

| ~8.0 - 8.2 | Doublet | 1H | H-5 |

| ~8.4 - 8.6 | Doublet | 1H | H-8 |

| ~9.2 | Singlet | 1H | H-4 |

Note: Predicted chemical shifts are based on data from similar 6-bromoquinazoline structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below. A related compound, 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one, is a tautomer and is expected to have a similar ¹³C NMR profile[3].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -S-C H₃ |

| ~120.0 | C -6 |

| ~122.0 | C -4a |

| ~128.0 | C -8 |

| ~130.0 | C -5 |

| ~138.0 | C -7 |

| ~150.0 | C -8a |

| ~152.0 | C -4 |

| ~162.0 | C -2 |

Note: These are estimated values based on analogous compounds. The carbonyl carbon in the tautomeric form, 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one, would appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=N, C=C, and C-S bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium | Aromatic C-H stretching |

| 1610 - 1630 | Strong | C=N stretching (quinazoline ring) |

| 1450 - 1580 | Strong | C=C stretching (aromatic ring) |

| 1000 - 1100 | Medium | C-Br stretching |

| 650 - 750 | Medium | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 254/256 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 239/241 | Loss of a methyl group (-CH₃) |

| 207/209 | Loss of the methylsulfanyl group (-SCH₃) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard proton pulse sequence.

-

Set the spectral width to 0-12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

A greater number of scans will be required compared to ¹H NMR.

-

Caption: General workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Sources

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Quinazoline Compounds

Introduction: The Enduring Significance of the Quinazoline Moiety

The quinazoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and successful application in treating a wide array of human diseases.[2][3] This versatility has earned it the designation of a "privileged structure," a framework that is capable of binding to multiple, diverse biological targets with high affinity.[4][5] From targeted cancer therapies to novel antimicrobial and anti-inflammatory agents, the quinazoline core has proven to be a fertile ground for the development of potent and selective therapeutics.[1][2][6]

This technical guide provides a comprehensive exploration of the major biological activities of quinazoline compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. The narrative is designed to not only list facts but to explain the causality behind experimental choices, ensuring a self-validating system of scientific integrity.

I. Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of quinazoline derivatives has been in the field of oncology.[1] Several quinazoline-based drugs have been approved for the treatment of various cancers, most notably non-small-cell lung cancer (NSCLC).[1][7] These agents primarily function as targeted therapies, offering greater precision and a more favorable side-effect profile compared to conventional cytotoxic chemotherapy.[1]

A. Mechanism of Action: Inhibition of Protein Tyrosine Kinases

A predominant mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases (PTKs).[1] PTKs are crucial enzymes in signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[7] Their dysregulation is a common feature of many cancers.[8]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in the development and progression of several cancers.[7][9] The quinazoline scaffold has proven to be an excellent framework for developing potent EGFR inhibitors.[9] Marketed drugs like gefitinib, erlotinib, and afatinib are all based on the 4-anilinoquinazoline structure.[9][10] These molecules act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.[7][11]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12][13] The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis.[12][14] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[12][15] Vandetanib is a clinically approved multi-targeted kinase inhibitor with a quinazoline core that targets VEGFR-2, EGFR, and RET tyrosine kinases.[12] By inhibiting VEGFR-2, these compounds block the signaling cascade that leads to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[14]

B. Other Anticancer Mechanisms

Beyond kinase inhibition, quinazoline derivatives exhibit a range of other antitumor activities:

-

Tubulin Polymerization Inhibition: Some quinazoline compounds can interfere with the dynamics of microtubule assembly, which is essential for mitosis. By inhibiting tubulin polymerization, these agents cause cell cycle arrest in the G2/M phase, leading to apoptosis.[16][17]

-

PI3K Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade often hyperactivated in cancer.[11] Certain quinazoline derivatives have been designed to specifically target PI3K, thereby inhibiting downstream signaling through Akt and mTOR and inducing apoptosis.[11]

-

Induction of Apoptosis: Many quinazoline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[16][17]

C. Quantitative Data Summary: Anticancer Activity

| Compound Class | Target(s) | Example Compound(s) | In Vitro Potency (IC50) | Reference(s) |

| 4-Anilinoquinazolines | EGFR | Gefitinib, Erlotinib | 2-100 nM | [9][10] |

| Quinazoline-based | VEGFR-2 | Vandetanib | 40 nM | [12] |

| 4-Morpholinoquinazolines | PI3K | Compound 8 (Peng et al.) | Not specified | [11] |

| Quinazolin-4(3H)-ones | Tubulin | HMJ-38 | Not specified | [18] |

D. Experimental Protocols: Evaluating Anticancer Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase domain.

-

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase in the presence of ATP. A decrease in substrate phosphorylation indicates inhibition. Detection can be achieved through various methods, including luminescence (e.g., ADP-Glo™), fluorescence, or ELISA.[7][19]

-

Step-by-Step Protocol (Luminescence-based):

-

Reagent Preparation: Prepare serial dilutions of the test quinazoline compound in a suitable solvent (e.g., DMSO). Prepare the kinase buffer, recombinant EGFR or VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP solution.[19]

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, enzyme, and test compound at various concentrations.[19]

-

Initiation: Start the reaction by adding a mixture of the substrate and ATP.[7]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[19]

-

Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's protocol. This reagent depletes the remaining ATP and converts the generated ADP back to ATP, which then drives a luciferase reaction.[11][20]

-

Measurement: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to the kinase activity.[20]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[20]

-

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.[21][22]

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[21]

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline compound and a vehicle control (e.g., DMSO).[21]

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[20]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[21]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[2] Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[4][24]

A. Mechanism of Action

The exact mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation, but several modes of action have been proposed:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, a target unique to bacteria.[4]

-

DNA Gyrase Inhibition: Interference with bacterial DNA replication through the inhibition of enzymes like DNA gyrase is another potential mechanism.

-

Disruption of Cell Membrane Integrity: Some compounds may act on the microbial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Key Enzymes: Targeting essential microbial enzymes involved in metabolic pathways is a plausible mechanism of action.

Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of a halogen atom at positions 6 or 8, can significantly influence antimicrobial activity.[4]

B. Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism(s) | Example Compound(s) | In Vitro Potency (MIC) | Reference(s) |

| Furo[2,3-f]quinazolin-5-ols | Fungi | - | Promising leads | [4] |

| 6,7-bis(arylthio)-quinazoline-5,8-diones | Fungi | - | Good antifungal activity | [4] |

| N-hexyl substituted isatin-quinazolines | Bacteria and Fungi | - | Active against Gram-positive and Gram-negative bacteria and fungi | [4] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

-

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the quinazoline compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible growth is determined.[5][25]

-

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[23]

-

Compound Dilutions: Prepare serial two-fold dilutions of the quinazoline compound in the broth medium directly in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth medium only).[5]

-

Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[23]

-

MIC Determination: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

-

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases.[6] Quinazoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[6]

A. Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Mediators: Some compounds can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.

-

MAPK Pathway Modulation: Mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, are also involved in inflammatory signaling. Certain quinazoline compounds may exert their effects by modulating these pathways.

B. Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | In Vitro/In Vivo Model | Example Compound(s) | Potency/Efficacy | Reference(s) |

| 2,3,6-trisubstituted quinazolinones | Carrageenan-induced paw edema | - | 10.28–53.33% inhibition | |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | Compound 21 | 32.5% inhibition | [6] |

| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB activation | Compounds 13i and 16 | IC50 < 50 µM |

C. Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12][16]

-

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the test quinazoline compound (e.g., intraperitoneally or orally) to the rats. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.[8]

-

Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[8][16]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

-

IV. Anticonvulsant Activity: Quelling Neurological Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[26] Many currently available antiepileptic drugs have significant side effects, highlighting the need for safer and more effective treatments.[26] Quinazoline derivatives have a long history of investigation for their sedative-hypnotic and anticonvulsant activities.[26][27]

A. Mechanism of Action

The anticonvulsant properties of quinazolines are often linked to their interaction with the central nervous system, particularly:

-

GABA-A Receptor Modulation: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. Some quinazoline derivatives are believed to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability.[28] Structure-activity relationship studies suggest that the quinazolin-4(3H)-one moiety is a key pharmacophore for this activity.[28]

-

Carbonic Anhydrase Inhibition: Inhibition of brain carbonic anhydrase can lead to an increase in CO₂ concentration, which has been shown to have an anticonvulsant effect.[29]

B. Quantitative Data Summary: Anticonvulsant Activity

| Compound Class | In Vivo Model | Example Compound(s) | Potency (ED50) | Reference(s) |

| 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides | MES, scPTZ, 6-Hz (mice) | Compound 4d | 23.5 mg/kg (MES), 32.6 mg/kg (scPTZ), 45.2 mg/kg (6-Hz) | [14] |

| Quinazoline-4(3H)-ones | scPTZ (mice) | Compounds 8, 13, 19 | 100% protection at 100 mg/kg | [15] |

C. Experimental Protocol: Anticonvulsant Screening (Zebrafish PTZ Model)

The zebrafish larva has emerged as a powerful in vivo model for high-throughput screening of anticonvulsant compounds due to its genetic tractability, small size, and rapid development.[10]

-

Principle: Pentylenetetrazole (PTZ) is a GABAA antagonist that induces seizure-like behavior and epileptiform electrographic activity in zebrafish larvae. The ability of a test compound to suppress these PTZ-induced behaviors is indicative of its anticonvulsant potential.[9][10]

-

Step-by-Step Protocol:

-

Zebrafish Larvae: Use zebrafish larvae at 5-7 days post-fertilization.

-

Compound Treatment: Place individual larvae in the wells of a multi-well plate containing embryo medium and different concentrations of the test quinazoline compound. Include a vehicle control.

-

PTZ Induction: After a pre-incubation period with the test compound, add PTZ to the wells to a final concentration known to induce seizures (e.g., 5-15 mM).[30][31]

-

Behavioral Analysis: Monitor and quantify the locomotor activity of the larvae using an automated tracking system. Seizure-like behavior is characterized by high-velocity movements and convulsions.[9][10]

-

Data Analysis: Compare the locomotor activity of the compound-treated larvae to the PTZ-only control group to determine if the compound reduces seizure-like behavior.

-

V. Conclusion and Future Perspectives

The quinazoline scaffold continues to be a remarkably fruitful source of biologically active compounds. Its journey from a simple heterocyclic system to the core of numerous life-saving drugs is a testament to the power of medicinal chemistry. The diverse mechanisms of action, from kinase inhibition in cancer to modulation of ion channels in the central nervous system, underscore the chemical versatility of this privileged structure.

The future of quinazoline research lies in the continued exploration of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational drug design, high-throughput screening, and a deeper understanding of disease biology will undoubtedly lead to the discovery of the next generation of quinazoline-based therapeutics. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to rigorously evaluate these promising compounds and contribute to the advancement of medicine.

VI. References

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

-

A pentylenetetrazole-induced kindling zebrafish larval model for evoked recurrent seizures. Journal of Neuroscience Methods. [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences. [Link]

-

Tubulin Polymerization Assay - Bio-protocol. [Link]

-

4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. [Link]

-

Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - PMC - PubMed Central. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC - PubMed Central. [Link]

-

Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - ResearchGate. [Link]

-

Broth Microdilution | MI - Microbiology. [Link]

-

Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - NIH. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. [Link]

-

Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. [Link]

-

Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. [Link]

-

Behavioral profile of PTZ-induced seizures in adult zebrafish. The main... - ResearchGate. [Link]

-

Structure activity relationship of quinazoline derivatives as an anticonvulsant agent. - ResearchGate. [Link]

-

Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors | Request PDF - ResearchGate. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]

-

(PDF) New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

-

In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed. [Link]

-

A direct fluorometric activity assay for lipid kinases and phosphatases - PMC - NIH. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Broth Dilution Method for MIC Determination - Microbe Online. [Link]

-

Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. rphsonline.com [rphsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. clyte.tech [clyte.tech]

- 14. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. benchchem.com [benchchem.com]